1-(Piperidin-1-yl)pent-4-yn-1-one
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Overview
Description
1-(Piperidin-1-yl)pent-4-yn-1-one is a chemical compound with the molecular formula C10H15NO. It is a member of the piperidine family, which is known for its significant role in the field of medicinal chemistry. This compound is characterized by the presence of a piperidine ring attached to a pent-4-yn-1-one moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Piperidin-1-yl)pent-4-yn-1-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with 4-pentyn-1-one under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic attack on the carbonyl carbon of 4-pentyn-1-one .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidin-1-yl)pent-4-yn-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)pent-4-yn-1-one hydrochloride: A salt form of the compound with similar properties.
4-(Piperidin-1-yl)pyridine: Another piperidine derivative with different functional groups.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with a piperazine ring instead of piperidine
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the piperidine ring with the alkyne functionality of the pent-4-yn-1-one moiety. This combination allows for diverse chemical modifications and applications in various fields .
Properties
IUPAC Name |
1-piperidin-1-ylpent-4-yn-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h1H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVHUTHMDFUZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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